![molecular formula C19H17NO B14724122 5,5-dimethyl-6H-benzo[c]acridin-6-ol CAS No. 5443-60-7](/img/structure/B14724122.png)
5,5-dimethyl-6H-benzo[c]acridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-6H-benzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability. This compound is characterized by its unique polycyclic structure, which includes a benzene ring fused to an acridine core. The presence of the hydroxyl group at the 6-position and the dimethyl groups at the 5-position contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6H-benzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the final product can be obtained via the formation of intermediates through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethyl-6H-benzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5,5-dimethyl-6H-benzo[c]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-6H-benzo[c]acridin-6-ol involves its interaction with biological targets. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes. This intercalation is driven by charge transfer and π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a similar planar structure.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
5,5-dimethyl-6H-benzo[c]acridin-6-ol is unique due to the presence of the dimethyl groups and the hydroxyl group, which confer distinct chemical and biological properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
5443-60-7 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
5,5-dimethyl-6H-benzo[c]acridin-6-ol |
InChI |
InChI=1S/C19H17NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11,18,21H,1-2H3 |
Clé InChI |
JKYKTJFAJIASPD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


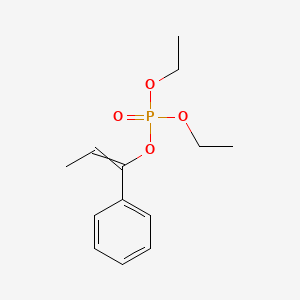
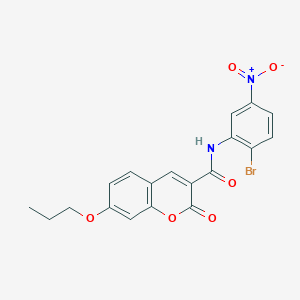
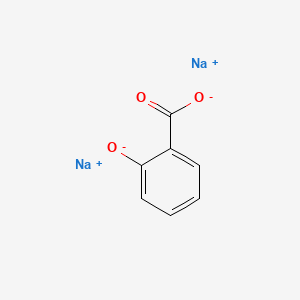
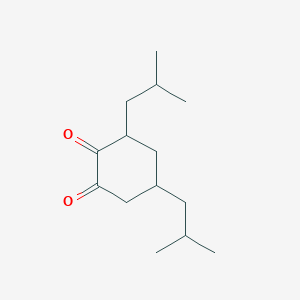

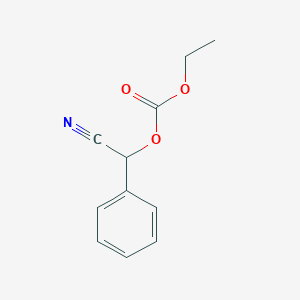

![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)

